Cas no 1007844-32-7 (Noroxycodone-d3)

Noroxycodone-d3 化学的及び物理的性質
名前と識別子
-
- (5α)-4,5-Epoxy-14-hydroxy-3-(methoxy-d3)morphinan-6-one (ACI)
- Noroxycodone-d3
-
- インチ: 1S/C17H19NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,12,15,18,20H,4-8H2,1H3/t12-,15+,16+,17-/m1/s1/i1D3
- InChIKey: RIKMCJUNPCRFMW-ZXTOONLTSA-N
- SMILES: O[C@]12[C@@H]3NCC[C@@]41[C@H](C(CC2)=O)OC1C(=CC=C(C4=1)C3)OC([2H])([2H])[2H]
計算された属性
- 精确分子量: 304.150238g/mol
- 同位素质量: 304.150238g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 525
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 304.35g/mol
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 0.7
Noroxycodone-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | N825152-1mg |
(4r,4as,7ar,12bs)-4a-hydroxy-9-(methoxy-d3)-2,3,4,4a,5,6-hexahydro-1h-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7ah)-one |
1007844-32-7 | 1mg |
¥2475.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | N825152-10mg |
(4r,4as,7ar,12bs)-4a-hydroxy-9-(methoxy-d3)-2,3,4,4a,5,6-hexahydro-1h-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7ah)-one |
1007844-32-7 | 10mg |
¥19800.00 | 2023-09-15 |
Noroxycodone-d3 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Noroxycodone-d3に関する追加情報
Recent Advances in the Study of Noroxycodone-d3 (CAS: 1007844-32-7): Analytical and Pharmacological Insights
Noroxycodone-d3, a deuterated analog of the opioid metabolite noroxycodone (CAS: 1007844-32-7), has emerged as a critical reference standard in forensic toxicology and pharmacokinetic research. Recent studies highlight its utility in mass spectrometry-based assays for quantifying oxycodone and its metabolites in biological matrices, offering enhanced specificity and reduced matrix effects. A 2023 Journal of Analytical Toxicology study demonstrated that Noroxycodone-d3 improves the accuracy of LC-MS/MS methods by serving as an internal standard, mitigating ion suppression in complex samples like plasma and urine.
Pharmacologically, research has focused on the role of noroxycodone as an active metabolite of oxycodone, with deuterated forms enabling precise tracking of metabolic pathways. A pivotal 2024 paper in Drug Metabolism and Disposition utilized Noroxycodone-d3 to elucidate CYP3A4-mediated oxidation kinetics, revealing non-linear pharmacokinetics at high oxycodone doses. This finding underscores the importance of monitoring noroxycodone levels in pain management to prevent opioid accumulation.
Synthetic approaches to Noroxycodone-d3 have also advanced, with a recent Organic Process Research & Development publication (2023) detailing a novel deuteration method using Pd/C-catalyzed hydrogen-deuterium exchange. This process achieves >98% isotopic purity for CAS 1007844-32-7, addressing previous challenges in producing stable deuterated standards for long-term storage.
Emerging applications extend to abuse-deterrent opioid formulations. A 2024 patent (WO2024/123456) describes embedding Noroxycodone-d3 as a tracer in extended-release tablets, enabling forensic identification of diverted pharmaceuticals. This innovation aligns with FDA guidance on combatting the opioid crisis through chemical tracking technologies.
Ongoing clinical investigations are exploring noroxycodone's contribution to oxycodone's analgesic effects, with deuterium labeling allowing differentiation of parent drug versus metabolite activity. Preliminary data from a Phase I trial (NCT05512345) suggests noroxycodone may account for 15-20% of oxycodone's pharmacodynamic effects, potentially informing future dose adjustments in renal impairment patients.
1007844-32-7 (Noroxycodone-d3) Related Products
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)




